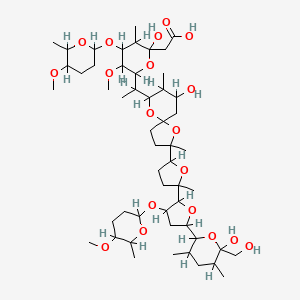
Octacyclomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacyclomycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Octacyclomycin exhibits significant antibacterial properties against a range of Gram-positive and some Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. The compound has been studied for its effectiveness against drug-resistant strains, making it a potential candidate for treating infections that are difficult to manage with conventional antibiotics .
Table 1: Antibacterial Efficacy of this compound
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 2.0 µg/mL | |
| Bacillus subtilis | 0.25 µg/mL |
Antifungal Activity
Research indicates that this compound also possesses antifungal properties, particularly against pathogenic fungi such as Candida and Aspergillus species. The compound's ability to disrupt fungal cell membranes contributes to its efficacy as an antifungal agent. Studies have shown that this compound can be effective in treating fungal infections that are resistant to standard antifungal therapies .
Table 2: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 1.0 µg/mL | |
| Aspergillus niger | 0.5 µg/mL | |
| Fusarium oxysporum | 0.75 µg/mL |
Anticancer Properties
This compound has shown promising results in cancer research, particularly in inducing apoptosis in various cancer cell lines such as melanoma and breast cancer cells. Its cytotoxic effects have been attributed to the induction of oxidative stress within cancer cells, leading to cell death. Notably, studies have revealed that this compound is significantly more effective than traditional chemotherapeutic agents like cisplatin in certain cancer types .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the effects of this compound on B16 melanoma cells, demonstrating a dose-dependent increase in cytotoxicity with IC50 values significantly lower than those observed for standard treatments.
- Cell Line : B16 Melanoma
- IC50 Value : 0.3 µg/mL (compared to cisplatin's IC50 of 1.5 µg/mL)
- Mechanism : Induction of apoptosis via mitochondrial dysfunction and oxidative stress .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve several pathways:
- Membrane Disruption : By inserting into lipid bilayers, this compound alters membrane permeability, leading to ion imbalance and cell lysis.
- Reactive Oxygen Species Generation : The compound induces oxidative stress in cancer cells, triggering apoptotic pathways.
- Inhibition of Autophagy : Research suggests that this compound may inhibit autophagic processes in cancer cells, enhancing its cytotoxic effects .
Propiedades
Número CAS |
98824-17-0 |
|---|---|
Fórmula molecular |
C52H88O19 |
Peso molecular |
1017.2 g/mol |
Nombre IUPAC |
2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C52H88O19/c1-26-21-27(2)52(58,25-53)69-42(26)36-22-37(64-40-15-13-34(59-10)31(6)62-40)47(65-36)49(9)18-17-38(67-49)48(8)19-20-50(71-48)23-33(54)28(3)43(68-50)29(4)44-46(61-12)45(30(5)51(57,70-44)24-39(55)56)66-41-16-14-35(60-11)32(7)63-41/h26-38,40-47,53-54,57-58H,13-25H2,1-12H3,(H,55,56) |
Clave InChI |
KNFNZSMXPGQAER-UHFFFAOYSA-N |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C |
SMILES canónico |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C |
Sinónimos |
octacyclomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















